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Compound of Interest
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Cat. No.: B15416212

Introduction

Phenol-based extraction is a robust and widely adopted method for the purification of nucleic
acids from a variety of biological samples. This technique leverages the chemical properties of
phenol to effectively denature and separate proteins from DNA and RNA.[1][2][3] When
combined with chloroform, the separation of aqueous and organic phases is enhanced, leading
to a higher purity of the extracted nucleic acids.[4] This document provides detailed protocols
for DNA and RNA extraction using phenol-based methods, a summary of expected yields and
purity, and diagrams of the experimental workflows.

It is important to note that while the query specified "Phenol;tetrahydrate,"” this is not a
standard reagent in nucleic acid extraction. The protocols described herein are based on the
established use of buffered phenol, often in combination with chloroform and other reagents.

Principle of the Method

The core principle of phenol-chloroform extraction is the partitioning of macromolecules
between a polar aqueous phase and a non-polar organic phase.[4][5]

» Lysis: The first step involves the disruption of cell membranes and the release of cellular
contents using a lysis buffer, which often contains detergents and enzymes like Proteinase K
to begin protein degradation.[6]
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e Phase Separation: An equal volume of a phenol:chloroform mixture is added to the cell
lysate and thoroughly mixed.[4] Phenol is a potent protein denaturant, causing proteins to
lose their tertiary structure and become insoluble in the aqueous phase.[2][3] Centrifugation
then separates the mixture into three distinct layers:

o Agueous Phase (Top): Contains the polar nucleic acids (DNA and RNA).[2][4]
o Interphase (Middle): A white, flocculent layer containing denatured proteins.[4]
o Organic Phase (Bottom): Contains lipids and the non-polar phenol and chloroform.[4]

o pH-Dependent Separation: The pH of the phenol solution is critical for selectively isolating
DNA or RNA.[1][3]

o At a slightly alkaline pH (7.0-8.0), both DNA and RNA are negatively charged and will
partition into the aqueous phase.[1][7]

o Under acidic conditions (pH ~4.5), the phosphate backbone of DNA is neutralized, causing
it to become insoluble in the agqueous phase and patrtition into the organic phase, while
RNA remains in the aqueous phase.[1][4][8]

» Precipitation: The nucleic acids in the collected aqueous phase are then precipitated using
isopropanol or ethanol in the presence of salts (e.g., sodium acetate or ammonium acetate).
[9][10][11] The salt neutralizes the negative charge of the nucleic acid backbone, making it
less soluble in water and allowing it to precipitate out of solution.

e Washing and Resuspension: The precipitated nucleic acid pellet is washed with 70-80%
ethanol to remove residual salts and other contaminants.[7][9] After drying, the purified DNA
or RNA is resuspended in a suitable buffer, such as TE buffer or nuclease-free water.[7][9]

Quantitative Data Summary

The yield and purity of nucleic acids extracted using phenol-based methods can vary
depending on the sample type, starting material quantity, and adherence to the protocol. Below
is a summary of typical performance metrics.
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. Purity Purity

Sample Typical Referenc
Method Analyte . (A260/A2  (A260/A2

Type Yield

80) 30)

Phenol- Lower than

Blood gDNA ~1.98 >1.8 [12]
Chloroform TRIzol™
TRIzol™
(Phenol- ~3-fold

o Blood gDNA ) ~1.77 >1.8 [12]

Guanidiniu higher
m)
Phenol-

Cells pDNA 10-15 pg 18-20 20-2.2 [13]
Chloroform

Note: An A260/A280 ratio of ~1.8 is generally accepted as "pure"” for DNA, and a ratio of ~2.0 is
considered pure for RNA. Ratios lower than this may indicate protein contamination. An
A260/A230 ratio between 2.0-2.2 is indicative of pure nucleic acids, with lower values
suggesting contamination by salts, phenol, or other organic compounds.

Experimental Protocols

Safety Precautions: Phenol and chloroform are hazardous and toxic chemicals. Always work in
a fume hood and wear appropriate personal protective equipment (PPE), including gloves, a
lab coat, and eye protection.

Protocol 1: Genomic DNA (gDNA) Extraction

This protocol is suitable for the extraction of high molecular weight gDNA from cells or tissues.

Materials:

Lysis Buffer (10 mM Tris-HCI pH 8.0, 100 mM EDTA, 0.5% SDS)

Proteinase K (20 mg/mL)

Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0[7][10]

Chloroform:Isoamy! Alcohol (24:1)[7]
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3 M Sodium Acetate, pH 5.2

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0) or Nuclease-free water
Methodology:

e Sample Lysis:

[¢]

For cell culture: Resuspend cell pellet in 500 pL of Lysis Buffer.

[e]

For tissue: Homogenize ~25 mg of tissue in 500 pL of Lysis Buffer.

[e]

Add Proteinase K to a final concentration of 100 pg/mL.

o

Incubate at 55°C for 1-3 hours, or overnight, until the solution is clear.[6]

o Phenol-Chloroform Extraction:

[¢]

Cool the lysate to room temperature.

[e]

Add an equal volume (500 pL) of phenol:chloroform:isoamyl alcohol.[9]

o

Vortex vigorously for 30 seconds to create an emulsion.[7]

[¢]

Centrifuge at 12,000 x g for 10 minutes at room temperature.[9]

e Aqueous Phase Collection:

o Carefully transfer the upper agueous phase to a new microcentrifuge tube, avoiding the
white interphase.[4][9]

e Chloroform Extraction:

o Add an equal volume of chloroform:isoamyl alcohol to the collected aqueous phase.
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o Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes.

o Transfer the upper aqueous phase to a new tube.

» DNA Precipitation:

o

Add 1/10th volume of 3 M Sodium Acetate (e.g., 50 pL for a 500 pL sample).

[¢]

Add 2-2.5 volumes of ice-cold 100% ethanol (e.g., 1-1.25 mL).[7]

[¢]

Mix by inverting the tube until a white DNA precipitate becomes visible.

[e]

Incubate at -20°C for at least 1 hour to overnight.[10]

e Pelleting and Washing:

[¢]

Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.

[e]

Carefully decant the supernatant.

[e]

Add 1 mL of ice-cold 70% ethanol to wash the pellet.

o

Centrifuge at 12,000 x g for 5 minutes at 4°C.
e Drying and Resuspension:
o Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

o Resuspend the DNA pellet in 50-100 pL of TE Buffer or nuclease-free water.

Protocol 2: Total RNA Extraction (Acid Phenol Method)

This protocol utilizes acidic phenol to selectively isolate RNA, while DNA patrtitions into the
organic phase.

Materials:

e TRI Reagent® or similar (containing guanidinium thiocyanate and phenol)
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Chloroform([5]

Isopropanol[5]

75% Ethanol (in nuclease-free water)[5]

Nuclease-free water

Methodology:
e Sample Homogenization:
o Add 1 mL of TRI Reagent® per 50-100 mg of tissue or 5-10 x 1076 cells.

o Homogenize the sample using a mechanical homogenizer or by passing the lysate
through a pipette several times.

o Incubate at room temperature for 5 minutes to allow for complete dissociation of
nucleoprotein complexes.[5]

e Phase Separation:

[e]

Add 0.2 mL of chloroform per 1 mL of TRI Reagent® used.[5]

o

Cap the tube securely and vortex vigorously for 15 seconds.

[¢]

Incubate at room temperature for 2-3 minutes.

[¢]

Centrifuge at 12,000 x g for 15 minutes at 4°C.[5] This will separate the mixture into a
lower red organic phase, an interphase, and a colorless upper aqueous phase containing
the RNA.[14]

e RNA Precipitation:
o Transfer the upper aqueous phase to a fresh tube.
o Add 0.5 mL of isopropanol per 1 mL of TRl Reagent® used.[5]

o Mix by inverting and incubate at room temperature for 10 minutes.
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o Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the
bottom of the tube.[5]

 RNA Wash:
o Decant the supernatant.
o Wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRI Reagent® used.[5]
o Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
e Drying and Resuspension:
o Decant the ethanol wash.
o Briefly air-dry the pellet for 5-10 minutes.
o Resuspend the RNA in 20-50 pL of nuclease-free water.
o Incubate at 55-60°C for 10 minutes to aid in dissolution.

Visualizations
Workflow for Genomic DNA Extraction
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Genomic DNA Extraction Workflow

1. Cell Lysis
(Lysis Buffer + Proteinase K)

l

2. Phenol:Chloroform
Extraction (pH 8.0)

:

3. Centrifugation
(Phase Separation)

4. Collect Aqueous Phase Discard Interphase/Organic Phase
(Contains gDNA) (Proteins, Lipids)

5. Ethanol Precipitation
(Isolate gDNA)

'

6. Wash Pellet
(70% Ethanol)

7. Resuspend

(Pure gDNA)
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Total RNA Extraction Workflow

1. Homogenization
(Acid Phenol/Guanidinium)

l

2. Chloroform Addition
& Phase Separation

l

3. Centrifugation

4. Collect Aqueous Phase Discard Interphase/Organic Phase
(Contains RNA) (Proteins, DNA, Lipids)

5. Isopropanol Precipitation
(Isolate RNA)

'

6. Wash Pellet
(75% Ethanol)

7. Resuspend

(Pure RNA)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://en.wikipedia.org/wiki/Phenol_extraction
https://bitesizebio.com/384/the-basics-how-phenol-extraction-works/
https://www.carlroth.com/medias/Info-Brochure-PhenolicPurification-EN.pdf?context=bWFzdGVyfHRlY2huaWNhbERvY3VtZW50c3w0MDM0MTJ8YXBwbGljYXRpb24vcGRmfHRlY2huaWNhbERvY3VtZW50cy9oOWUvaGY1LzkxMTY3Mzg4NDY3NTAucGRmfDA5OTJhODEzM2ZlMWFiYzE4MDc0YjFhMGZhZGVlNzQyMDc4MmJmMTExOTQ3ZDI0OTdlZmI5Y2ZhNzFhZjMxYjQ
https://en.wikipedia.org/wiki/Phenol%E2%80%93chloroform_extraction
https://www.epigentek.com/catalog/protocol-for-phenolchloroform-rna-extraction-n-43.html?newsPath=1
https://www.thermofisher.com/sg/en/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.thermofisher.com/sg/en/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.pacb.com/wp-content/uploads/2015/09/SharedProtocol-Extracting-DNA-usinig-Phenol-Chloroform.pdf
https://m.youtube.com/watch?v=zpJEYXYls2E
https://www.mpbio.com/us/how-to-use-the-phenol-chloroform-extraction-method
https://www.thermofisher.com/jp/ja/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.thermofisher.com/jp/ja/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.youtube.com/watch?v=FBEF6ZA2fEw
https://pmc.ncbi.nlm.nih.gov/articles/PMC9532648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9532648/
https://molecular-biology.coe.hawaii.edu/lessons/preparation-purification-and-quantitation-of-dna-rna/
https://molecular-biology.coe.hawaii.edu/lessons/preparation-purification-and-quantitation-of-dna-rna/
https://bitesizebio.com/31609/acid-phenol-chloroform-extraction/
https://www.benchchem.com/product/b15416212#using-phenol-tetrahydrate-for-dna-rna-extraction
https://www.benchchem.com/product/b15416212#using-phenol-tetrahydrate-for-dna-rna-extraction
https://www.benchchem.com/product/b15416212#using-phenol-tetrahydrate-for-dna-rna-extraction
https://www.benchchem.com/product/b15416212#using-phenol-tetrahydrate-for-dna-rna-extraction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15416212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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